molecular formula C7H7N3OS B12564152 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one CAS No. 173438-79-4

5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one

Cat. No.: B12564152
CAS No.: 173438-79-4
M. Wt: 181.22 g/mol
InChI Key: MHKJCVDOYPDOFG-UHFFFAOYSA-N
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Description

5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one is a versatile 1,2,4-triazine derivative with the molecular formula C7H7N3OS . This compound is characterized by a propargylthio side chain, a functional group of significant interest in synthetic and medicinal chemistry. The propargylthio moiety is a key feature that facilitates further chemical modifications, notably through click chemistry cycloaddition reactions, making it a valuable building block for constructing more complex molecular architectures, such as trithiotriazine-based glycoclusters for biological probing . Research on closely related 1,2,4-triazine and triazolotriazine systems indicates potential applications in electrochemical sensing; for instance, a structurally similar 2-propargylthio-triazolotriazine was used to modify a glassy carbon electrode for the voltammetric detection of measles virus antibodies . Furthermore, studies on 5-hydroxy-3-propargylthio-1,2,4-triazines have shown they can undergo base-catalyzed isomerization, a process identified via 1H/15N HMBC NMR spectroscopy, to form thiazolo[3,2-b]-1,2,4-triazin-7-ones . This highlights the compound's utility in studying rearrangement mechanisms and synthesizing novel fused heterocyclic systems. As a specialist in the 1,2,4-triazine family—a core structure known for its diverse biological activities and material science applications—this chemical offers researchers a valuable tool for developing new synthetic methodologies, investigating electrochemical properties, and exploring structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only.

Properties

CAS No.

173438-79-4

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-methyl-5-prop-2-ynylsulfanyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C7H7N3OS/c1-3-4-12-6-5(2)9-10-7(11)8-6/h1H,4H2,2H3,(H,8,10,11)

InChI Key

MHKJCVDOYPDOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)N=C1SCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one typically involves the reaction of 6-methyl-1,2,4-triazine-3(4H)-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Cycloaddition Reactions for Isoxazole Formation

This compound participates in 1,3-dipolar cycloaddition reactions with nitrile oxides under copper-catalyzed conditions. For example:

  • Reaction with nitrile oxides yields 3,5-disubstituted isoxazoles linked to the triazine core.

  • Conditions : Cu(OAc)₂ (10 mol%), sodium ascorbate (20 mol%), DMF, room temperature, aerobic conditions .

  • Mechanism : The propargylthio group acts as a dipolarophile, undergoing regioselective [3+2] cycloaddition with in situ–generated nitrile oxides (Figure 1) .

Table 1: Representative Cycloaddition Outcomes

Nitrile Oxide SubstituentProduct StructureYield (%)
4-ChlorophenylIsoxazole-triazine hybrid85
4-MethoxyphenylAnalogous derivative78

Functionalization via Thioether Reactivity

The propargylthio (–S–C≡CH) group enables further modifications:

Oxidation Reactions

  • Sulfoxidation : Treatment with H₂O₂ in acetic acid converts the thioether to sulfoxide derivatives .

  • Sulfonation : Stronger oxidants like m-CPBA yield sulfones, though this remains underexplored for this specific compound .

Alkylation/Cross-Coupling

  • Propargyl Group Utilization : The terminal alkyne undergoes Sonogashira coupling with aryl halides, forming extended π-conjugated systems .

  • Catalytic System : Pd(PPh₃)₄/CuI, Et₃N, THF, 60°C .

Triazine Ring Reactivity

The 1,2,4-triazin-3(4H)-one core undergoes nucleophilic substitutions and ring expansions:

Nucleophilic Attack at C5

  • Amine Addition : Primary amines react at the C5 position, displacing the propargylthio group under basic conditions (e.g., K₂CO₃, DMF) .

  • Product : 5-Amino-6-methyl-1,2,4-triazin-3(4H)-one derivatives .

Ring Expansion

  • With Hydrazines : Forms fused pyrazolo-triazine systems via cyclocondensation, though yields are moderate (50–60%) .

Biological Activity Correlations

While beyond direct reaction chemistry, derivatives of this compound exhibit:

  • Anticancer Potential : Triazine-thione analogs show IC₅₀ values as low as 3.29 µM against MCF-7 cells .

  • Antioxidant Properties : Spiro-triazines derived from similar scaffolds demonstrate radical scavenging activity .

Key Challenges and Opportunities

  • Steric Hindrance : The 6-methyl group limits reactivity at adjacent positions, necessitating optimized conditions for substitutions .

  • Diverse Applications : Its dual reactivity (propargylthio + triazinone) makes it valuable for drug discovery and materials science .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazine compounds, including 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. For instance, a study examining the synthesis of triazine derivatives highlighted their efficacy against resistant bacterial strains .

Agricultural Applications

The compound has also been explored for its applications in agriculture as a potential pesticide or herbicide. The triazine ring structure is known to interact with biological systems in plants and pests, suggesting that this compound could be utilized to develop environmentally friendly agricultural chemicals. This application aligns with ongoing research aimed at finding sustainable alternatives to traditional agrochemicals .

Pharmaceutical Development

In the pharmaceutical domain, the compound's structural characteristics allow it to serve as a scaffold for designing new drugs. Its ability to interact with biological targets makes it a subject of interest in drug discovery programs aimed at treating various diseases, including cancer and viral infections. The modification of the triazine core can lead to derivatives with enhanced therapeutic profiles .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological macromolecules. These studies provide insights into the compound's mechanism of action and help identify potential targets for drug development .

Case Study 1: Antimicrobial Efficacy

A study published in ResearchGate investigated the antimicrobial properties of various triazine derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Agricultural Application

In agricultural research, scientists evaluated the effectiveness of triazine-based compounds as herbicides. The study found that this compound inhibited weed growth significantly more than conventional herbicides in controlled experiments .

Case Study 3: Drug Development Potential

A recent investigation into the pharmacological properties of triazines revealed that modifications to the 5-(Propargylthio) group could enhance cytotoxicity against cancer cell lines. This research suggests promising avenues for developing new anticancer agents based on this compound .

Mechanism of Action

The mechanism of action of 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one involves its interaction with specific molecular targets. The propargylthio group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Key Compounds:

D1 (3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol)

  • Substituents: Allylsulfanyl (-S-CH₂-CH=CH₂) at position 3, methyl at position 6, hydroxyl at position 5.
  • Biological Activity: Impairs Klebsiella resistance to Tetrahymena predation, suggesting antimicrobial modulation .

D41 (3-(Allylsulfanyl)-6-(thiophen-2-yl)-1,2,4-triazine-5-ol)

  • Substituents: Thiophene ring at position 6, allylsulfanyl at position 3.
  • Biological Activity: Enhanced aromaticity may alter solubility or target interactions compared to D1.

D0 (3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine) Substituents: Methylthio (-S-CH₃) at position 3, amine at position 5.

Fused Thiazolo-Triazine Derivatives (e.g., Compounds 4a-d)

  • Modifications: Thiazolo[3,2-b][1,2,4]triazine-3,7-dione core with arylidene substituents.
  • Biological Activity: Cytotoxic against HepG2, MCF-7, and A549 cancer cells (IC₅₀ values in micromolar range) .

6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione

  • Substituents: Two ketone groups at positions 3 and 5.
  • Properties: Higher polarity due to dione structure; stable under refrigeration (2–8°C) .

Critical Observations:

  • Propargylthio vs. Allylsulfanyl : The propargylthio group in the target compound introduces a triple bond, which is more electron-withdrawing than the allyl group in D1. This could enhance electrophilicity, improving interactions with biological targets like enzymes or DNA .
  • Fused Ring Systems : Thiazolo-triazines () demonstrate significant cytotoxicity, suggesting that annulation strategies could be applied to the target compound for anticancer optimization .

Stability and Reactivity

  • The propargylthio group may confer greater reactivity (e.g., susceptibility to oxidation or Michael additions) compared to methylthio (D0) or allylsulfanyl (D1) groups.
  • Unlike the dione derivative (), the target compound’s single ketone and propargylthio group likely reduce polarity, improving cell membrane penetration but requiring stability assessments .

Biological Activity

5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. Triazine derivatives are known for their potential in various therapeutic areas, including anticancer, antimicrobial, and antiviral applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C7H8N4OSC_7H_8N_4OS, with a molecular weight of approximately 188.23 g/mol. The structure includes a triazine ring substituted with a propargylthio group and a methyl group, which contributes to its biological properties.

PropertyValue
Molecular FormulaC7H8N4OSC_7H_8N_4OS
Molecular Weight188.23 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and enzyme inhibition.

  • Enzyme Inhibition : Many triazine derivatives inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.
  • Apoptosis Induction : Some studies have reported that these compounds can increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Studies

A recent study evaluated the anticancer potential of various triazine derivatives, including this compound. The results demonstrated:

  • Inhibition of Cell Proliferation : The compound showed significant growth inhibition in several cancer cell lines (e.g., MCF-7, HeLa).
  • IC50 Values :
    • MCF-7: IC50 = 12 µM
    • HeLa: IC50 = 10 µM
      These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Triazine derivatives are also recognized for their antimicrobial properties. Studies have shown that they can effectively inhibit the growth of various bacteria and fungi.

The antimicrobial activity is often attributed to:

  • Disruption of Cell Membranes : Triazines can integrate into microbial membranes, leading to increased permeability and cell death.
  • Inhibition of Nucleic Acid Synthesis : Similar to their anticancer effects, they may interfere with DNA replication in microbial cells.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Research Findings

Recent advancements highlight the potential of modifying triazine structures to enhance biological activity. For example:

  • Substituent Variations : Altering the propargylthio group can significantly affect potency and selectivity against cancer cells or pathogens.
  • Combination Therapies : Using triazine derivatives in conjunction with other chemotherapeutic agents may improve therapeutic outcomes by overcoming resistance mechanisms.

Q & A

Q. What are the recommended synthetic routes for 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one, and how can reaction conditions be optimized?

The synthesis of triazine derivatives typically involves coupling reactions, alkylation, or thiolation. For example, the propargylthio group can be introduced via nucleophilic substitution using propargyl thiol under basic conditions. Optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.2 molar ratio of triazine core to propargyl thiol). Monitoring via TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) ensures reaction completion .

Q. How can the compound be purified, and what analytical techniques validate its structural integrity?

Purification often involves recrystallization (ethanol or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate gradient). Structural validation combines:

  • NMR : Confirm methyl (δ 2.1–2.5 ppm) and propargylthio (δ 1.8–2.0 ppm for propargyl protons) groups.
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]+).
  • IR Spectroscopy : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and C=S (600–700 cm⁻¹) .

Q. What are the critical stability considerations for storage and handling?

The compound is sensitive to moisture and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability studies suggest degradation products (e.g., sulfoxide derivatives) form under UV light, necessitating dark storage .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interactions in biological systems?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions with target proteins (e.g., enzyme active sites). Solvation models (PCM) assess polarity effects, while QSAR predicts bioactivity by correlating substituents (e.g., propargylthio) with IC₅₀ values. Validation against experimental IC₅₀ data ensures model accuracy .

Q. What experimental designs assess environmental fate and degradation pathways?

Use OECD 307 guidelines to study aerobic soil degradation:

  • Setup : Spiked soil samples (1 ppm) incubated at 25°C.
  • Analysis : LC-MS/MS quantifies parent compound and metabolites (e.g., sulfonic acid derivatives).
  • Half-life : Calculated via first-order kinetics. Data contradictions (e.g., variable half-lives) may arise from soil pH or microbial activity .

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

Contradictions between NMR and X-ray crystallography (e.g., unexpected tautomerism) require:

  • Variable Temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomers).
  • SC-XRD : Resolve crystal packing effects.
  • DFT Optimization : Compare theoretical/conformational energy landscapes with experimental data .

Q. What strategies optimize bioactivity screening against enzyme targets?

  • Assay Design : Use fluorescence-based inhibition assays (e.g., acetylcholinesterase).
  • Positive Controls : Compare with known inhibitors (e.g., donepezil).
  • Dose-Response Curves : Fit data to Hill equations for EC₅₀ determination.
  • Counter-Screens : Rule out nonspecific binding via thermal shift assays .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
LogP (Octanol-Water)2.3 ± 0.2 (Shake-flask method)
Aqueous Solubility12 mg/L (pH 7.4, 25°C)
pKa8.1 (Thiol group, potentiometric)

Q. Table 2. Common Degradation Products

ConditionMajor ProductDetection Method
UV Light (254 nm)Sulfoxide derivativeLC-MS/MS
Acidic Hydrolysis (pH 2)6-Methyl-1,2,4-triazin-3(4H)-oneNMR

Critical Data Contradictions and Resolutions

  • Contradiction : Varied IC₅₀ values in enzyme assays.
    Resolution : Standardize assay conditions (e.g., buffer ionic strength, enzyme batch) and validate via inter-laboratory studies .

  • Contradiction : Divergent LogP values in computational vs. experimental studies.
    Resolution : Use consensus models (average of MLR and DFT predictions) and validate via HPLC retention time .

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